(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride
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Overview
Description
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9ClN2O3 It is a derivative of hydrazine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride typically involves the following steps:
Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form a diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The product is usually isolated by filtration or centrifugation, followed by drying under vacuum .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Reduction: (4-Methoxy-3-aminophenyl)hydrazine hydrochloride.
Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
Comparison with Similar Compounds
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Nitrophenyl)hydrazine hydrochloride
- (3-Methoxyphenyl)hydrazine hydrochloride
Comparison: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group enhances its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions, while the methoxy group provides steric hindrance and influences its solubility and interaction with biological targets .
Properties
Molecular Formula |
C7H10ClN3O3 |
---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(9-8)4-6(7)10(11)12;/h2-4,9H,8H2,1H3;1H |
InChI Key |
HTLVPYVLZYPBHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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